

Spectroscopic Analysis of Methyl Trichloroacetate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl trichloroacetate*

Cat. No.: *B166323*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **methyl trichloroacetate**. The information is presented to support research, analytical, and drug development activities where this compound is utilized.

Spectroscopic Data

The following sections present the quantitative ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **methyl trichloroacetate**.

Nuclear Magnetic Resonance (NMR) Data

The NMR data was acquired in a deuterated chloroform (CDCl_3) solvent.

Table 1: ^1H NMR Spectroscopic Data for **Methyl Trichloroacetate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.93	Singlet	$-\text{OCH}_3$

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl Trichloroacetate**

Chemical Shift (δ) ppm	Assignment
162.7	C=O
91.5	-CCl ₃
54.8	-OCH ₃

Infrared (IR) Spectroscopy Data

The IR spectrum was obtained from a liquid film of the sample.

Table 3: IR Spectroscopic Data for **Methyl Trichloroacetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2962	Medium	C-H Stretch
1774	Strong	C=O Stretch
1446	Medium	C-H Bend
1238	Strong	C-O Stretch
1011	Strong	C-O Stretch
841	Strong	C-Cl Stretch
725	Strong	C-Cl Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of liquid samples like **methyl trichloroacetate**.

NMR Spectroscopy Protocol

- Sample Preparation: A solution of **methyl trichloroacetate** is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

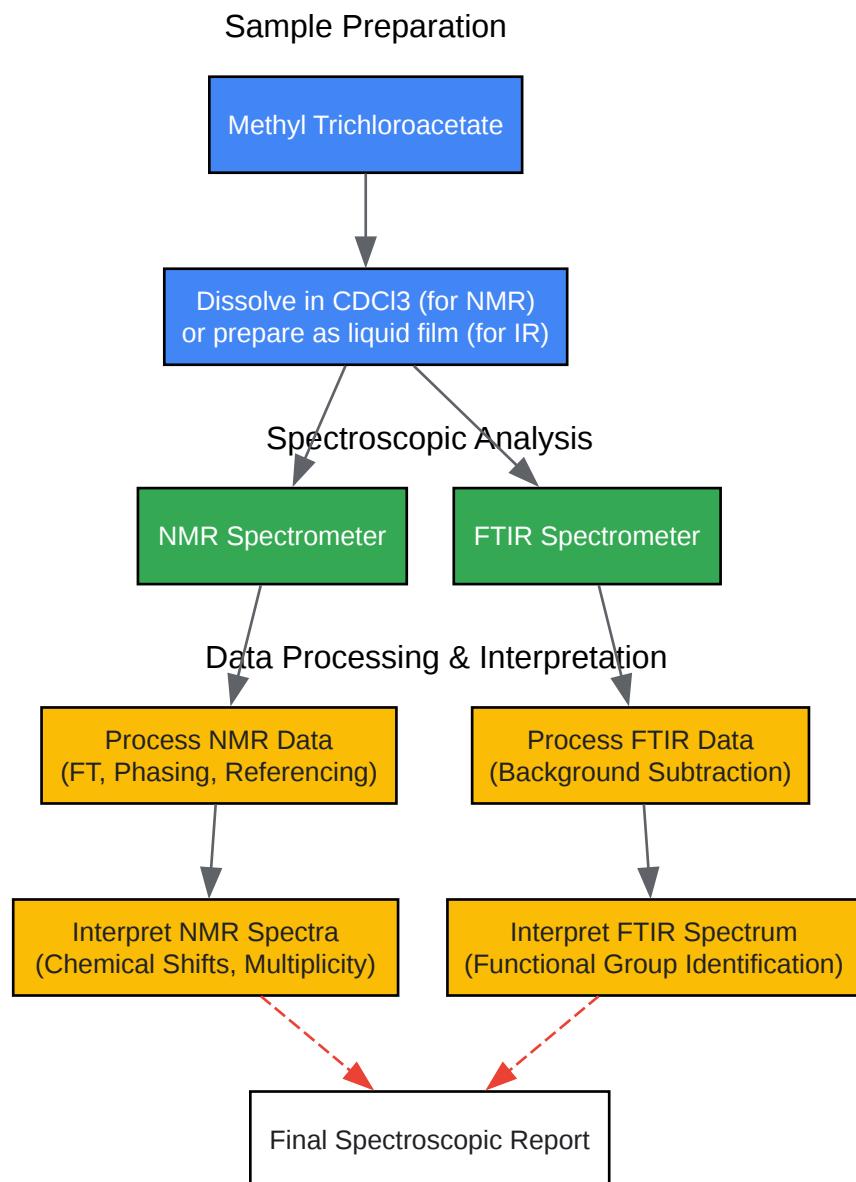
- Instrument Setup: The NMR spectrometer is tuned and shimmed for the ^1H and ^{13}C nuclei. Standard acquisition parameters for ^1H NMR may include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Acquisition: The ^1H and ^{13}C NMR spectra are acquired at room temperature. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the frequency-domain spectra. The spectra are then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **methyl trichloroacetate**, the spectrum can be obtained using the neat liquid. A thin film of the liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio. The spectral range is typically from 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm^{-1}).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl trichloroacetate**.



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Caption: Workflow for NMR and IR Spectroscopic Analysis.

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